1,2,3-Trichloro-4-iodobenzene
Overview
Description
1,2,3-Trichloro-4-iodobenzene is an organic compound with the molecular formula C6H2Cl3I . It is an aromatic compound that contains one iodine atom and three chlorine atoms attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three chlorine atoms and one iodine atom attached to it . The exact arrangement of these atoms on the benzene ring can influence the properties of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 307.344 Da . It is predicted to have a density of 2.1±0.1 g/cm3, a boiling point of 299.5±35.0 °C at 760 mmHg, and a flash point of 135.0±25.9 °C .Scientific Research Applications
Synthesis and Recycling of Hypervalent Iodine Compounds
1,2,3-Trichloro-4-iodobenzene is utilized in the synthesis of recyclable hypervalent iodine compounds. For example, 2,4,6-tris[(4-iodo)phenoxy)]-1,3,5-triazine, a recyclable nonpolymeric analogue of iodobenzene, is synthesized using this compound, demonstrating its application in organic synthesis, particularly in the α-tosyloxylation of enolizable ketones (Thorat, Bhong, Shelke, & Karade, 2014).
Corrosion Inhibition
Derivatives of this compound, such as 1,2,3-triazole derivatives of uracil and thymine, have shown potential as inhibitors against acidic corrosion of steels. This highlights its application in materials science and corrosion prevention (Negrón-Silva et al., 2013).
Vibrational Spectroscopy
The compound has been analyzed using polarized Raman and infrared spectroscopy to understand the effects of halogen substitution on vibrational frequencies and modes in halogenated benzenes. This is significant in the field of molecular spectroscopy and physical chemistry (Sakamoto et al., 1990).
Synthesis of Difunctional Hypervalent Iodine Compounds
This compound has been used as a precursor in the synthesis of difunctional hypervalent iodine compounds. These compounds are of interest in the context of recyclable reagents and materials precursors, as well as in their application as Lewis acids (Li et al., 2022).
Ring-Opening Dichlorination Reactions
This compound participates in ring-opening dichlorination reactions of donor-acceptor cyclopropanes, providing access to chlorinated organic compounds, which are useful in various organic transformations (Garve et al., 2014).
Properties
IUPAC Name |
1,2,3-trichloro-4-iodobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKJHOBHWRQKIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978348 | |
Record name | 1,2,3-Trichloro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62720-28-9 | |
Record name | 1,2,3-Trichloro-4-iodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062720289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Trichloro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62720-28-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-TRICHLORO-4-IODOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J5J239RN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.